2,5-Dioxopyrrolidin-1-yl 6-hydrazinylnicotinate hydrochloride

Radiopharmaceutical stability 188Re labeling bifunctional chelator comparison

2,5-Dioxopyrrolidin-1-yl 6-hydrazinylnicotinate hydrochloride (commonly S‑HyNic, NHS‑HYNIC or Succinimidyl‑Hynic·HCl) is a heterobifunctional crosslinker combining an N‑hydroxysuccinimide (NHS) ester with a 6‑hydrazinonicotinamide (HYNIC) moiety. The NHS ester reacts with primary amines on proteins, peptides, oligonucleotides or surfaces to introduce the HYNIC group, while the hydrazine end enables subsequent chemoselective ligation with aromatic aldehydes (forming a UV‑traceable bis‑arylhydrazone bond) or direct chelation of ⁹⁹ᵐTc for diagnostic imaging.

Molecular Formula C10H11ClN4O4
Molecular Weight 286.67 g/mol
CAS No. 133081-27-3
Cat. No. B158409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidin-1-yl 6-hydrazinylnicotinate hydrochloride
CAS133081-27-3
SynonymsSHNH
succinimidyl 6-hydrazinonicotinate
Molecular FormulaC10H11ClN4O4
Molecular Weight286.67 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CN=C(C=C2)NN.Cl
InChIInChI=1S/C10H10N4O4.ClH/c11-13-7-2-1-6(5-12-7)10(17)18-14-8(15)3-4-9(14)16;/h1-2,5H,3-4,11H2,(H,12,13);1H
InChIKeyKVYDWWCHNVBFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxopyrrolidin-1-yl 6-hydrazinylnicotinate hydrochloride (CAS 133081-27-3) – Bifunctional NHS‑HYNIC Linker for Radiolabeling and Bioconjugation Procurement


2,5-Dioxopyrrolidin-1-yl 6-hydrazinylnicotinate hydrochloride (commonly S‑HyNic, NHS‑HYNIC or Succinimidyl‑Hynic·HCl) is a heterobifunctional crosslinker combining an N‑hydroxysuccinimide (NHS) ester with a 6‑hydrazinonicotinamide (HYNIC) moiety . The NHS ester reacts with primary amines on proteins, peptides, oligonucleotides or surfaces to introduce the HYNIC group, while the hydrazine end enables subsequent chemoselective ligation with aromatic aldehydes (forming a UV‑traceable bis‑arylhydrazone bond) or direct chelation of ⁹⁹ᵐTc for diagnostic imaging [1]. The compound is a fundamental reagent in the SoluLINK® bioconjugation platform and is widely used in radiopharmaceutical development, antibody conjugation and bio‑sensing applications.

Why Standard NHS‑Ester or Hydrazine Linkers Cannot Replace 2,5-Dioxopyrrolidin-1-yl 6‑hydrazinylnicotinate hydrochloride in Radiolabeling and Conjugation Workflows


Conventional NHS‑ester linkers (e.g., SMCC, sulfo‑SMCC) lack the metal‑chelating HYNIC core required for direct ⁹⁹ᵐTc labeling, while alternative bifunctional chelators such as NHS‑MAG₃ or N₃S systems often show inferior oxidative stability with therapeutic radionuclides like ¹⁸⁸Re [1]. Moreover, maleimide‑based conjugation chemistries produce heterogeneous products without a built‑in UV chromophore, complicating quality control . The integrated NHS‑HYNIC architecture of the target compound uniquely delivers (i) efficient one‑step ⁹⁹ᵐTc labeling without hydrazine deprotection, (ii) oxidation‑resistant complexes with ¹⁸⁸Re‑tricarbonyl, and (iii) UV‑quantifiable bis‑arylhydrazone bond formation, making it non‑interchangeable with generic alternatives in demanding biomedical applications.

Quantitative Differentiation Evidence for 2,5-Dioxopyrrolidin-1-yl 6‑hydrazinylnicotinate hydrochloride Versus Closest Alternatives


Oxidation Resistance of 188Re‑Tricarbonyl‑HYNIC vs. 188Re‑MAG₃ Conjugates

A direct head‑to‑head study compared morpholino oligomers conjugated with either NHS‑HYNIC (target compound) or NHS‑MAG₃ and subsequently labeled with ¹⁸⁸Re. In phosphate buffer at 37 °C, the ¹⁸⁸Re‑MAG₃‑MORF was fully oxidized to perrhenate within 48 h, whereas the ¹⁸⁸Re‑(CO)₃‑HYNIC‑MORF showed less than 20% oxidation at the same time point [1]. In vivo biodistribution in normal mice confirmed lower radioactivity accumulation in stomach, intestines and thyroid for the HYNIC conjugate, indicating superior oxidative stability.

Radiopharmaceutical stability 188Re labeling bifunctional chelator comparison

Cost, Speed and Specific Activity of 99mTc‑HYNIC‑IL2 vs. 99mTc‑N₃S‑IL2

In a cross‑study comparison, 99mTc labeling of interleukin‑2 (IL2) using HYNIC‑NHS achieved a specific activity of 153 µCi/µg, with a labeling procedure described as cheaper, faster and simpler than the previously used ⁹⁹ᵐTc‑N₃S‑IL2 method [1]. The HYNIC‑based protocol allowed for a straightforward kit formulation suitable for routine clinical use, whereas the N₃S approach required more expensive reagents and longer synthesis times. In vivo biodistribution in mice and humans showed no significant difference in targeting performance, indicating that the HYNIC‑mediated labeling delivered equivalent biological behavior with substantially improved practicality.

99mTc labeling radiopharmaceutical production interleukin-2 imaging

UV‑Traceable Bis‑Arylhydrazone Bond: Molar Extinction Coefficient Quantification

The bis‑arylhydrazone bond formed between the HyNic group (introduced by the target compound) and a 4‑formylbenzamide (4FB) partner exhibits a strong, characteristic UV absorbance at 354 nm with a molar extinction coefficient ε = 29 000 L mol⁻¹ cm⁻¹ [1]. This allows direct spectrophotometric determination of the molar substitution ratio (MSR) of peptide‑protein conjugates without requiring amino acid analysis or other indirect methods. In contrast, maleimide‑thiol or NHS‑SMCC conjugations produce no such intrinsic chromophore, necessitating additional labeling or more complex analytical workflows.

Bioconjugation analysis UV quantification hydrazone chemistry

Antibody Conjugation Efficiency: HyNic/4FB vs. Maleimide/Thiol Chemistry

According to the vendor technical datasheet for the SoluLINK® R‑PE Antibody Conjugation Kit, the HyNic/4FB chemistry (initiated by the target compound) converts >95% of antibody to conjugate using only 1–1.5 molar equivalents of R‑PE per antibody . By comparison, traditional maleimide/thiol protocols often require DTT reduction of disulfide bonds, generating a heterogeneous mixture of antibody fragments, and typically yield lower conversion efficiencies. The HyNic‑based method also allows control over polymerization level, a critical feature for flow‑cytometry applications where heterodimer products are preferred.

Antibody conjugation SoluLINK technology conjugation efficiency

Direct 99mTc Labeling of HYNIC‑Hydrazone Without Deprotection

A patent describing PSMA inhibitor derivatives for 99mTc labeling via HYNIC states that the HYNIC‑hydrazone moiety can be directly and efficiently labeled with technetium‑99m without prior deprotection of the hydrazine group [1]. This contrasts with other hydrazine‑based chelators that require a Boc‑deprotection step before metal coordination, thereby reducing the number of synthetic manipulations and limiting side reactions. The patent highlights this as a significant advantage, enabling simpler kit formulation and higher reproducibility in radiopharmaceutical preparation.

99mTc labeling HYNIC-hydrazone radiopharmaceutical kit

Ultra‑High Specific Activity 99mTc‑Labeling of HYNIC‑Peptide Conjugates

In a systematic evaluation of bifunctional chelators for somatostatin analogues, HYNIC conjugates of RC‑160 and [Tyr³]octreotide were labeled with ⁹⁹ᵐTc at specific activities exceeding 1 Ci/µmol, while retaining high in vitro stability and nanomolar receptor binding affinity [1]. Comparable specific activities are difficult to achieve with ¹¹¹In‑DTPA‑octreotide (Octreoscan®), where typical specific activities range from 100–500 mCi/µmol. The study also demonstrated that EDDA coligand reduced lipophilicity and coordination isomer formation relative to tricine alone, further enhancing the performance of HYNIC‑based tracers.

Specific activity 99mTc labeling somatostatin analogues

Procurement‑Driven Application Scenarios for 2,5-Dioxopyrrolidin-1-yl 6‑hydrazinylnicotinate hydrochloride


Radiopharmaceutical Kit Formulation for 99mTc‑Labeled Cytokine Imaging

As demonstrated by the 99mTc‑HYNIC‑IL2 study [1], the compound enables rapid, one‑step labeling of cytokines with high specific activity (153 µCi/µg) using a simple kit format. Procurement of the pre‑weighed NHS‑HYNIC linker allows radiopharmacies to rapidly prepare 99mTc‑labeled interleukin‑2 or other interleukins for SPECT imaging of activated T lymphocytes in autoimmune disease, graft rejection and chronic inflammation.

Stabilized 188Re‑Therapeutic Conjugates via Tricarbonyl Chemistry

Owing to the proven oxidative stability advantage—<20% oxidation after 48 h versus complete degradation for MAG₃ conjugates [2]—the compound is uniquely suited for producing ¹⁸⁸Re‑labeled morpholinos or antibodies with extended in vivo integrity. This scenario is directly relevant for therapeutic nuclear medicine applications where the radionuclide must remain coordinated during circulation and tumor accumulation.

UV‑Quantifiable Bioconjugate Manufacturing for Diagnostic Assays

The intrinsic bis‑arylhydrazone absorbance at 354 nm (ε = 29 000 L mol⁻¹ cm⁻¹) [3] allows quality control laboratories to directly determine peptide‑to‑protein molar substitution ratios without additional labeling reagents. This simplifies batch‑release testing, reduces analytical turnaround time and is especially valuable for GMP production of protein‑conjugate diagnostics and vaccine components.

High‑Efficiency Antibody‑Fluorophore Conjugation for Flow Cytometry

The SoluLINK® chemistry initiated by the target compound achieves >95% antibody‑to‑conjugate conversion with precise control over polymerization . Procurement of the NHS‑HYNIC linker is therefore recommended for laboratories manufacturing R‑PE‑ or APC‑antibody conjugates for multi‑color flow cytometry, where heterodimer product homogeneity and minimized free antibody are critical assay performance parameters.

Quote Request

Request a Quote for 2,5-Dioxopyrrolidin-1-yl 6-hydrazinylnicotinate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.